molecular formula C11H15BrClNO2 B6200502 5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride CAS No. 2694734-43-3

5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride

Cat. No.: B6200502
CAS No.: 2694734-43-3
M. Wt: 308.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride (ABPPAH) is a synthetic compound used for a variety of scientific research applications. It is a white crystalline solid that is soluble in water, ethanol, and methanol. ABPPAH is a derivative of the amino acid phenylalanine, and it has been used in the study of biochemical and physiological processes in various organisms.

Scientific Research Applications

5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride has been used extensively in scientific research for a variety of applications. It has been used to study the biochemical and physiological processes of various organisms, including humans. It has also been used to study the structure and function of proteins, enzymes, and other biomolecules. Additionally, this compound has been used in the development of new drugs and medicines.

Mechanism of Action

The mechanism of action of 5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride is not fully understood. However, it is known that it interacts with proteins and enzymes in the body, and it is thought to modulate their activity. It has been proposed that this compound may act as an inhibitor of certain enzymes, which could explain its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In humans, it has been found to have an anti-inflammatory effect, as well as an effect on the regulation of blood sugar levels. It has also been found to have an effect on the regulation of blood pressure and heart rate. Additionally, this compound has been found to have an effect on the production of hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, this compound is relatively stable, making it easier to store and handle. However, this compound is also relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, this compound is a relatively new compound, and its effects are not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride in scientific research. One potential direction is to further investigate its biochemical and physiological effects in humans and other organisms. Additionally, this compound could be used to develop new drugs and medicines. Additionally, this compound could be used to further investigate the structure and function of proteins, enzymes, and other biomolecules. Finally, this compound could be used to investigate the potential for new therapeutic applications.

Synthesis Methods

5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride can be synthesized from a variety of starting materials, including phenylalanine, bromobenzene, and acetic anhydride. The synthesis begins by reacting phenylalanine with bromobenzene in the presence of catalytic amounts of piperidine. This reaction results in the formation of a bromo-substituted phenylalanine derivative. This intermediate is then reacted with acetic anhydride to form this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 4-bromo-2-methyl-3-oxobutanoic acid. This intermediate is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 5-(4-bromophenyl)-2-methyl-3-oxopentanoic acid. The final step involves the reaction of this intermediate with ammonia in the presence of sodium hydroxide to form 5-amino-5-(4-bromophenyl)pentanoic acid, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.", "Starting Materials": [ "4-bromobenzaldehyde", "malonic acid", "sodium ethoxide", "ethyl acetoacetate", "ammonia", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "4-bromobenzaldehyde + malonic acid + sodium ethoxide -> 4-bromo-2-methyl-3-oxobutanoic acid", "4-bromo-2-methyl-3-oxobutanoic acid + ethyl acetoacetate + sodium ethoxide -> 5-(4-bromophenyl)-2-methyl-3-oxopentanoic acid", "5-(4-bromophenyl)-2-methyl-3-oxopentanoic acid + ammonia + sodium hydroxide -> 5-amino-5-(4-bromophenyl)pentanoic acid", "5-amino-5-(4-bromophenyl)pentanoic acid + hydrochloric acid -> 5-amino-5-(4-bromophenyl)pentanoic acid hydrochloride" ] }

2694734-43-3

Molecular Formula

C11H15BrClNO2

Molecular Weight

308.6

Purity

95

Origin of Product

United States

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